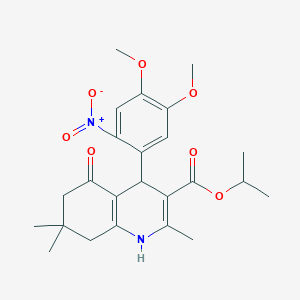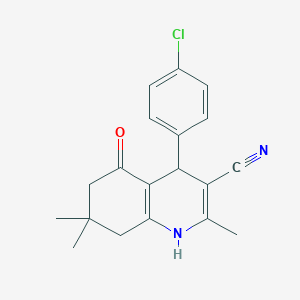
1-(3-BROMOBENZOYL)-4-(2-CHLORO-4-NITROPHENYL)PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-BROMOBENZOYL)-4-(2-CHLORO-4-NITROPHENYL)PIPERAZINE is a complex organic compound that features a combination of bromine, chlorine, and nitro functional groups attached to a phenyl ring, along with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-BROMOBENZOYL)-4-(2-CHLORO-4-NITROPHENYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes:
Halogenation: Bromination and chlorination are performed using bromine and chlorine gas or their respective halogenating agents.
Piperazine Introduction: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group on the phenyl ring.
Coupling Reaction: The final step involves coupling the substituted phenyl rings through a carbonyl linkage, typically using reagents like acyl chlorides or anhydrides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, converting it to an amine.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas with palladium, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products
Amines: From the reduction of nitro groups.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the piperazine ring is particularly significant in medicinal chemistry for designing drugs that target central nervous system receptors.
Medicine
Pharmacologically, compounds with similar structures are investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. The specific arrangement of functional groups can influence the compound’s interaction with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise functional group placement.
Mechanism of Action
The mechanism of action of 1-(3-BROMOBENZOYL)-4-(2-CHLORO-4-NITROPHENYL)PIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the halogen atoms can form halogen bonds with biological macromolecules, influencing their activity. The piperazine ring can mimic natural neurotransmitters, potentially modulating receptor activity.
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-phenyl)-[4-(2-chloro-phenyl)-piperazin-1-yl]-methanone: Lacks the nitro group, which may reduce its reactivity in redox reactions.
(3-Chloro-phenyl)-[4-(2-bromo-4-nitro-phenyl)-piperazin-1-yl]-methanone: Similar structure but with different halogen placements, affecting its chemical behavior and biological activity.
(3-Nitro-phenyl)-[4-(2-chloro-4-bromo-phenyl)-piperazin-1-yl]-methanone: Contains both nitro and halogen groups but in different positions, influencing its overall properties.
Uniqueness
The unique combination of bromine, chlorine, and nitro groups in 1-(3-BROMOBENZOYL)-4-(2-CHLORO-4-NITROPHENYL)PIPERAZINE provides a distinct set of chemical and biological properties. This specific arrangement allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C17H15BrClN3O3 |
|---|---|
Molecular Weight |
424.7g/mol |
IUPAC Name |
(3-bromophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H15BrClN3O3/c18-13-3-1-2-12(10-13)17(23)21-8-6-20(7-9-21)16-5-4-14(22(24)25)11-15(16)19/h1-5,10-11H,6-9H2 |
InChI Key |
SZCWCXRKYQDQEZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[(4-bromobenzoyl)amino]-4-methyl-5-(4-morpholinylcarbonyl)-3-thiophenecarboxylate](/img/structure/B405062.png)
![N'-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-2,2-diphenylethanimidamide](/img/structure/B405064.png)
![4-[3-(4-bromophenyl)-1-(4-methylphenyl)-2-propenylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B405065.png)
![5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-N-phenylpyridine-3-carboxamide](/img/structure/B405066.png)
![8-bromo-1-chloro-4-{4-nitrophenyl}-2-({2-nitrophenyl}sulfanyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B405072.png)

![4-(9,9-Dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridin-12-yl)phenyl acetate](/img/structure/B405075.png)
![12-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B405077.png)



![5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B405081.png)

